N-(4-Chlorophenyl)acrylamide
Overview
Description
“N-(4-Chlorophenyl)acrylamide”, also known as CPMPA, is a synthetic compound which has been studied for its potential use in a variety of scientific research applications .
Molecular Structure Analysis
The molecular formula of “N-(4-Chlorophenyl)acrylamide” is C9H8ClNO. The InChI code is 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) and the InChIKey is JEPAGMKWFWQECH-UHFFFAOYSA-N .
Chemical Reactions Analysis
“N-(4-Chlorophenyl)acrylamide” can participate in various chemical reactions. For instance, it can form copolymers with other compounds like methyl methacrylate (MMA), as indicated by the reactivity ratio values of copolymerization calculated using 1H-NMR technique .
Physical And Chemical Properties Analysis
“N-(4-Chlorophenyl)acrylamide” has a molecular weight of 181.62 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. Its rotatable bond count is 2. The exact mass and monoisotopic mass are 181.0294416 g/mol. The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Insecticidal Agents
N-(4-Chlorophenyl)acrylamide derivatives have been synthesized and tested for their insecticidal efficacy. In particular, their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, was explored. These derivatives exhibited significant insecticidal properties, highlighting their potential application in agricultural pest control (Rashid et al., 2021).
Industrial Applications
Acrylamide, a closely related compound to N-(4-Chlorophenyl)acrylamide, is widely used in industrial applications such as soil conditioning, wastewater treatment, cosmetics, paper, and textile industries. The use of acrylamide in these industries demonstrates the potential for similar applications of N-(4-Chlorophenyl)acrylamide, given their chemical similarities (Friedman, 2003).
Bioengineering Applications
Poly(N-isopropyl acrylamide), a polymer of a compound similar to N-(4-Chlorophenyl)acrylamide, is used in bioengineering for the nondestructive release of biological cells and proteins. This indicates the potential for N-(4-Chlorophenyl)acrylamide in similar bioengineering applications, such as in the study of the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
Thermal Stability and Degradation
Research on the thermal stability and degradation of poly(N-(4-chlorophenyl) acrylamide) and its copolymer with methyl methacrylate suggests its potential use in materials science. These copolymers exhibit intermediate thermal stability, which can be valuable in applications that require controlled degradation or stability under varying temperature conditions (Diab et al., 2014).
Flame Retardant Applications
The use of copolymers of acrylonitrile with N-(4-chlorophenyl)acrylamide as flame retardants for polypropylene has been studied. The incorporation of metal chelates in these copolymers showed a significant reduction in the average heat release rate and smoke emitted by polypropylene, pointing to potential applications in enhancing fire safety in various materials (Hassan & Shehata, 2004).
Applications in Food Science
Acrylamide is found in certain foods prepared at high temperatures, which has led to studies on its formation and mitigation in food processing. Understanding the role of acrylamide and its derivatives in food chemistry can help in developing safer food processing techniques (Becalski et al., 2003).
Safety And Hazards
“N-(4-Chlorophenyl)acrylamide” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. It should be stored in sealed containers in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
N-(4-chlorophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPAGMKWFWQECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280790 | |
Record name | N-(4-Chlorophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)acrylamide | |
CAS RN |
5453-48-5 | |
Record name | N-(4-Chlorophenyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 18608 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chlorophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Chlorophenyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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